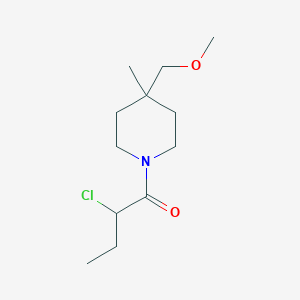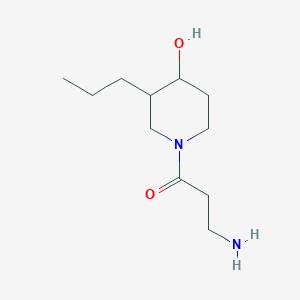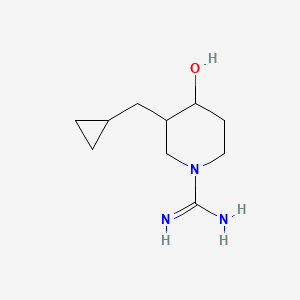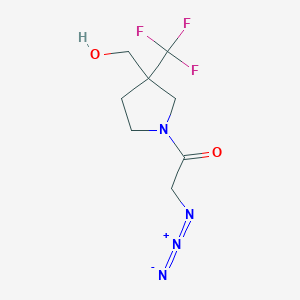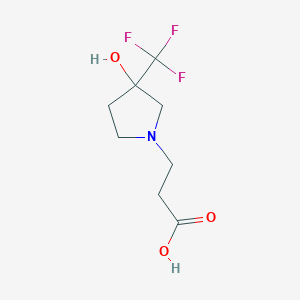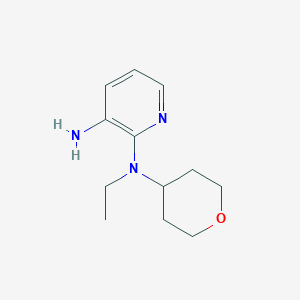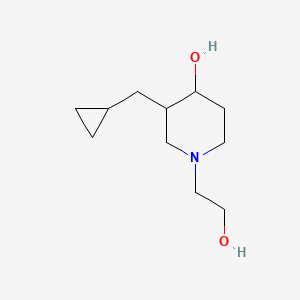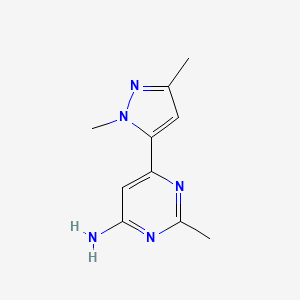
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine
Overview
Description
The compound “6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine” is a nitrogen-containing heterocyclic compound . It is related to a series of compounds synthesized from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol . These compounds have been tested for their antiviral and antitumoral activity .
Synthesis Analysis
The compound can be synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The synthesis involves intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with two methyl groups at the 1 and 3 positions, and a 2-methylpyrimidin-4-amine group at the 5 position .Chemical Reactions Analysis
The compound is part of a series of derivatives that have been tested for their antiviral and antitumoral activity . The activity of these compounds can be tuned by making subtle structural variations on the phenyl moiety .Scientific Research Applications
6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine has been studied for its various applications in the fields of pharmaceuticals, agrochemicals, and materials science. The compound has been found to possess a wide range of biological activities such as anti-inflammatory, antitumor, and antifungal properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, this compound has been used in the synthesis of other compounds, such as 5-methyl-2-pyrazoline-4-carboxylic acid, which has been studied for its potential use in the treatment of diabetes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that leads to their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine in laboratory experiments is its ability to inhibit the activity of certain enzymes and transcription factors involved in the synthesis of pro-inflammatory molecules. This makes it a useful tool for studying the effects of inflammation on various biological processes. However, the compound has also been found to have some limitations. For example, it has been found to be unstable in basic media and has a low solubility in water.
Future Directions
The potential applications of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine are still being explored. Some of the future directions for research include further investigation of the compound’s mechanism of action, as well as its potential use in the treatment of various diseases. In addition, further research is needed to explore the compound’s potential use in the synthesis of other compounds. Finally, further research is needed to explore the compound’s potential use in the development of novel drugs and materials.
Safety and Hazards
The safety data sheet for a related compound, N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-4-9(15(3)14-6)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDDWWOKJPTEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




